molecular formula C17H16N2OS B8042198 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one

1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one

Cat. No.: B8042198
M. Wt: 296.4 g/mol
InChI Key: DUFUUMKMGHCXRH-UHFFFAOYSA-N
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Description

1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic compounds characterized by a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one typically involves the condensation of 1,2-phenylenediamine with benzyl aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group instead of a benzyl group.

    Benzimidazole-2-thione: A sulfur-containing benzimidazole derivative.

Uniqueness: 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one stands out due to its unique combination of a benzyl group and a sulfanylidenebenzimidazole moiety. This structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-16(20)19-15-11-7-6-10-14(15)18(17(19)21)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFUUMKMGHCXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2N(C1=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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